Hypotrehalosemic hormone, tabanus atratus

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hypotrehalosemic hormone (HTH) is a neuropeptide hormone that is synthesized and secreted by the neurosecretory cells of the pars intercerebralis of insects. It plays a crucial role in regulating the levels of trehalose, a major carbohydrate in insects, in the hemolymph. Tabanus atratus is a species of horsefly that has been extensively studied for its HTH secretion and its effects on the physiology of insects.

Mecanismo De Acción

Hypotrehalosemic hormone, tabanus atratus acts on the fat body of insects to regulate the levels of trehalose in the hemolymph. It binds to specific receptors on the surface of the fat body cells, leading to the activation of intracellular signaling pathways that result in the breakdown of trehalose into glucose. This glucose is then used as an energy source by the insect.

Efectos Bioquímicos Y Fisiológicos

Hypotrehalosemic hormone, tabanus atratus has several biochemical and physiological effects on insects. It regulates the levels of trehalose in the hemolymph, which is important for energy metabolism and stress response. It also regulates the synthesis of storage proteins in the fat body, which are important for the development and reproduction of insects. Hypotrehalosemic hormone, tabanus atratus has been shown to have an inhibitory effect on the synthesis of juvenile hormone, which is important for the regulation of insect development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Hypotrehalosemic hormone, tabanus atratus has several advantages for lab experiments. It is easy to isolate and purify from Tabanus atratus, and its effects on insect physiology are well characterized. Hypotrehalosemic hormone, tabanus atratus analogs can be synthesized that have specific effects on insect physiology, making it a useful tool for studying insect development and metabolism. However, Hypotrehalosemic hormone, tabanus atratus has some limitations for lab experiments. Its effects on other organisms, such as mammals, are not well characterized, and its potential side effects on insects are not well understood.

Direcciones Futuras

There are several future directions for research on Hypotrehalosemic hormone, tabanus atratus and Tabanus atratus. One area of research is the development of Hypotrehalosemic hormone, tabanus atratus analogs that have specific effects on insect physiology. These analogs could be used for pest control, as well as for biotechnology applications. Another area of research is the study of the molecular mechanisms involved in Hypotrehalosemic hormone, tabanus atratus signaling, which could lead to the development of new drugs that target these pathways. Finally, the study of Hypotrehalosemic hormone, tabanus atratus in other insect species could provide insights into the evolution of neuropeptide signaling pathways in insects.

Métodos De Síntesis

The synthesis of Hypotrehalosemic hormone, tabanus atratus in Tabanus atratus involves the transcription and translation of the Hypotrehalosemic hormone, tabanus atratus gene, followed by post-translational modifications that result in the formation of the mature peptide hormone. The Hypotrehalosemic hormone, tabanus atratus gene is transcribed into a preprohormone that contains a signal peptide, a prohormone, and the mature Hypotrehalosemic hormone, tabanus atratus peptide. The signal peptide directs the preprohormone to the endoplasmic reticulum, where it is cleaved to form the prohormone. The prohormone is then transported to the Golgi apparatus, where it undergoes further cleavage and modifications to form the mature Hypotrehalosemic hormone, tabanus atratus peptide.

Aplicaciones Científicas De Investigación

Hypotrehalosemic hormone, tabanus atratus has been extensively studied for its role in regulating the levels of trehalose in insects. It has also been studied for its potential applications in pest control. Hypotrehalosemic hormone, tabanus atratus analogs have been developed that can disrupt the regulation of trehalose levels in insects, leading to their death. Hypotrehalosemic hormone, tabanus atratus has also been studied for its potential applications in biotechnology, as it can be used as a marker for gene expression in insects.

Propiedades

Número CAS |

125009-46-3 |

|---|---|

Nombre del producto |

Hypotrehalosemic hormone, tabanus atratus |

Fórmula molecular |

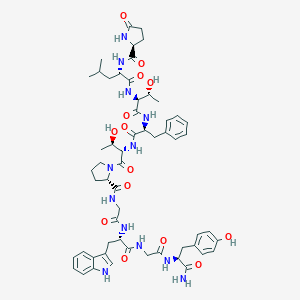

C57H74N12O14 |

Peso molecular |

1151.3 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H74N12O14/c1-30(2)23-41(65-52(78)39-20-21-45(73)62-39)53(79)67-48(31(3)70)56(82)66-42(25-33-11-6-5-7-12-33)54(80)68-49(32(4)71)57(83)69-22-10-15-44(69)55(81)61-29-47(75)64-43(26-35-27-59-38-14-9-8-13-37(35)38)51(77)60-28-46(74)63-40(50(58)76)24-34-16-18-36(72)19-17-34/h5-9,11-14,16-19,27,30-32,39-44,48-49,59,70-72H,10,15,20-26,28-29H2,1-4H3,(H2,58,76)(H,60,77)(H,61,81)(H,62,73)(H,63,74)(H,64,75)(H,65,78)(H,66,82)(H,67,79)(H,68,80)/t31-,32-,39+,40+,41+,42+,43+,44+,48+,49+/m1/s1 |

Clave InChI |

ZPRYIBJWNDQEBJ-VZVMHJBISA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6)O |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |

Otros números CAS |

125009-46-3 |

Secuencia |

XLTFTPGWGY |

Sinónimos |

hypotrehalosemic hormone, Tabanus atratus pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH2 Taa-HoTH |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)

![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)